3-Hydroxyquinuclidine-3-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

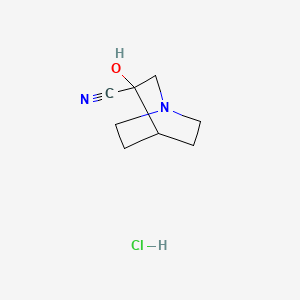

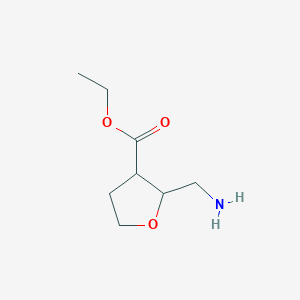

3-Hydroxyquinuclidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H13ClN2O . It is also known by other names such as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinuclidine-3-carbonitrile hydrochloride consists of 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 152.194 Da .Physical And Chemical Properties Analysis

3-Hydroxyquinuclidine-3-carbonitrile hydrochloride is a white to yellow solid . It has a melting point of 156-159°C . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Cinnoline and Benzo[h]cinnoline Derivatives

- The research by Gomaa (2003) demonstrates the use of carbonitriles in synthesizing substituted cinnoline and benzo[h]cinnoline derivatives. Such compounds have potential applications in pharmaceuticals and material science (Gomaa, 2003).

Formation of Pyridine Derivatives and Biological Activity

- Yassin (2009) explores the reaction of pyridine carbonitriles to form pyrazolo, isoxazolo, and pyridoquinazoline derivatives. The biological activities of these new compounds are also discussed, indicating their potential in medical research (Yassin, 2009).

Antitumor Activity in Colorectal Cancer

- A study by Mansour et al. (2021) investigated a quinoline derivative's antitumor activity, especially its binding properties to s-Catenin, a protein associated with colorectal cancer. This research highlights the potential of quinoline carbonitriles in cancer treatment (Mansour et al., 2021).

Corrosion Inhibition in Iron

- Erdogan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives, including their interaction with iron. This research is significant in industrial applications, particularly in protecting metals from corrosion (Erdoğan et al., 2017).

Synthesis of Tetrahydropyrimido Quinoline Derivatives

- Research by Elkholy and Morsy (2006) involved synthesizing tetrahydropyrimido quinoline derivatives and studying their reactivity. The antimicrobial activity of these derivatives was also reported, indicating their importance in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Green Corrosion Inhibitors for Mild Steel

- Singh, Srivastava, and Quraishi (2016) analyzed the corrosion mitigation effect of quinoline derivatives on mild steel. Their research is particularly relevant in industrial applications for protecting steel surfaces from corrosion (Singh et al., 2016).

Nucleophilic Transformations in Chemical Synthesis

- The study by Ibrahim and El-Gohary (2016) on the chemical reactivity of carbonitriles towards various nucleophilic reagents demonstrates their versatility in synthesizing diverse heterocyclic systems, which have broad applications in chemical synthesis (Ibrahim & El-Gohary, 2016).

Electrochemical Synthesis of Benzofuro Pyridine Derivatives

- Behbahani et al. (2012) presented a novel method for the electrochemical synthesis of benzofuro pyridine derivatives. This approach has implications in the field of electrochemistry and pharmaceuticals (Behbahani et al., 2012).

Synthesis of Pyridoquinoline Derivatives

- Tyaglivy et al. (2013) explored the synthesis of pyridoquinoline derivatives, demonstrating the potential of carbonitriles in creating complex organic structures used in various chemical industries (Tyaglivy et al., 2013).

Antibacterial Activity of Pyran Derivatives of 8-Hydroxyquinoline

- Research by Rbaa et al. (2019) involved synthesizing new pyran derivatives based on 8-hydroxyquinoline and evaluating their antibacterial activity. This underscores the significance of quinoline carbonitriles in developing new antibacterial agents (Rbaa et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;/h7,11H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWCCOIFJYOGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(C#N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-2-ylmethanone](/img/structure/B2659069.png)

![N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2659072.png)

![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)

![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)

![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)

![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)